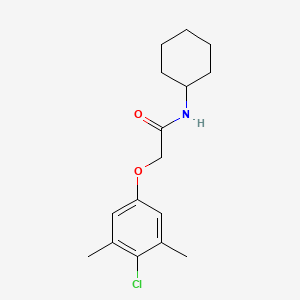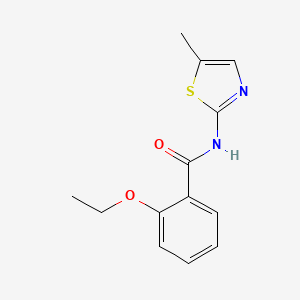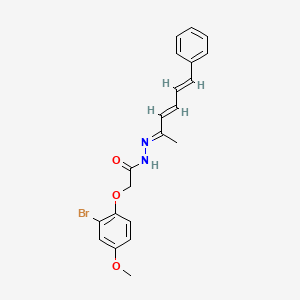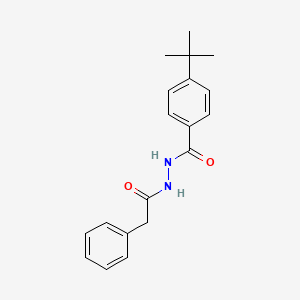![molecular formula C18H27N3O3S B5749739 1-methyl-4-{[4-methyl-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B5749739.png)
1-methyl-4-{[4-methyl-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-{[4-methyl-3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as P4S, and it is a sulfonamide derivative that has been found to exhibit promising biological activities.
作用机制
The mechanism of action of P4S is not fully understood. However, it is believed that this compound exerts its biological effects by binding to specific target proteins and enzymes, thereby inhibiting their activity. Additionally, P4S has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
P4S has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. Additionally, P4S has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of the neurotransmitter acetylcholine. This activity may contribute to the potential use of P4S in the treatment of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of P4S is its potent inhibitory activity against a range of enzymes, which makes it a valuable tool for studying enzyme function and inhibition. Additionally, P4S has been found to exhibit significant antiproliferative activity against cancer cells, making it a promising candidate for the development of anticancer drugs. However, one of the limitations of P4S is its relatively complex synthesis method, which may limit its accessibility for researchers.
未来方向
There are several potential future directions for research on P4S. One area of interest is the development of P4S-based anticancer drugs, which could potentially be used to treat a range of different types of cancer. Additionally, further studies are needed to fully understand the mechanism of action of P4S and its potential applications in the treatment of neurodegenerative disorders. Finally, the synthesis of P4S and related compounds could be further optimized to improve their accessibility for researchers.
合成方法
The synthesis of P4S involves the reaction of 4-methyl-3-(piperidin-1-ylcarbonyl)benzenesulfonyl chloride with 1-methylpiperazine in the presence of a base. This reaction results in the formation of P4S as a white solid with a high yield.
科学研究应用
P4S has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against a wide range of enzymes, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. Additionally, P4S has been found to possess significant antiproliferative activity against cancer cells, making it a promising candidate for the development of anticancer drugs.
属性
IUPAC Name |
[2-methyl-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-6-7-16(25(23,24)21-12-10-19(2)11-13-21)14-17(15)18(22)20-8-4-3-5-9-20/h6-7,14H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWUMEKAFHSXID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitropyridine](/img/structure/B5749661.png)
![4-methyl-N-[2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5(2H)-ylidene]benzenesulfonamide](/img/structure/B5749670.png)

![methyl ({4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5749679.png)
![N,N-diethyl-4-imidazo[1,2-a]pyridin-2-ylbenzenesulfonamide](/img/structure/B5749686.png)

![2-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5749710.png)
![4-({[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5749714.png)
![N-1,3-benzothiazol-2-yl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5749717.png)
![N-(3-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5749725.png)



